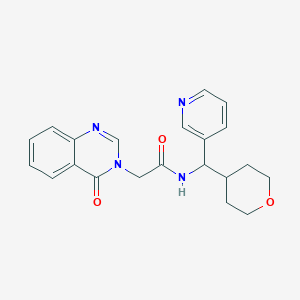
2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
BenchChem offers high-quality 2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Quinazolinone Derivatives with Antitumor and Antifungal Activities
Novel 4(3H)-quinazolinone derivatives, incorporating biologically active moieties such as thiazole and pyridinone, have been synthesized and evaluated for their antitumor and antifungal activities. These compounds have shown varying degrees of activity against cancer cells and fungi, highlighting the potential of quinazolinone derivatives in the development of new antitumor and antifungal agents (El-Bayouki et al., 2011).
Pyridine and Fused Pyridine Derivatives
The synthesis of new pyridine and fused pyridine derivatives, including reactions leading to isoquinoline derivatives, has been explored. These compounds are of interest due to their potential applications in medicinal chemistry, including the development of drugs with diverse therapeutic activities (Al-Issa, 2012).
Functionalized Heterocycles Derived from Quinolinyl Chalcone
A study on the synthesis and antimicrobial evaluation of functionalized heterocycles derived from novel quinolinyl chalcone has been conducted. These compounds exhibit antibacterial activities, demonstrating the versatility of quinazolinone derivatives in generating potential antimicrobial agents (Hassan & Farouk, 2017).
Alzheimer's Disease Therapeutics
Quinazolinone derivatives have been investigated for their potential in treating Alzheimer's disease. Compounds exhibiting acetylcholinesterase inhibitory activity and the ability to inhibit amyloid β aggregation suggest the therapeutic potential of these derivatives in Alzheimer's disease management (Umar et al., 2019).
Anti-inflammatory and Analgesic Agents
The synthesis, characterization, and evaluation of novel 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents have been explored. Selected compounds have shown potential anti-inflammatory and analgesic activity, underscoring the applicability of quinazolinone derivatives in developing new therapeutic agents (Farag et al., 2012).
Eigenschaften
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-19(13-25-14-23-18-6-2-1-5-17(18)21(25)27)24-20(15-7-10-28-11-8-15)16-4-3-9-22-12-16/h1-6,9,12,14-15,20H,7-8,10-11,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVNAMUECHLHFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2879628.png)
![2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2879629.png)
![3-Benzyl-7-(pyridin-3-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine](/img/structure/B2879630.png)
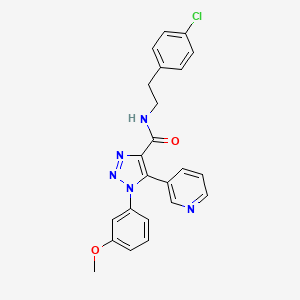
![[1-(2,4,6-Trifluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2879632.png)
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-chloro-5-nitrobenzoate](/img/structure/B2879636.png)
![Methyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2879638.png)
![3-{6-Methylimidazo[1,2-a]pyridin-2-yl}aniline](/img/structure/B2879640.png)
![1-[5-Butanoyl-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one](/img/structure/B2879641.png)
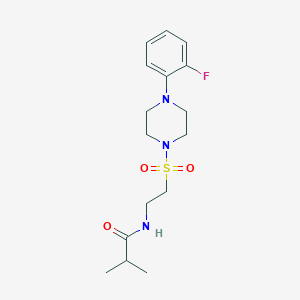
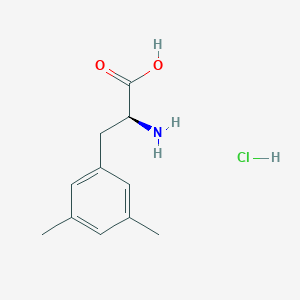
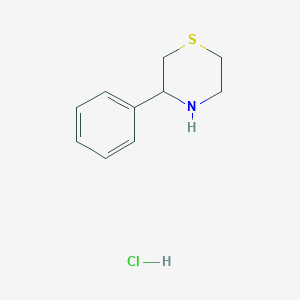
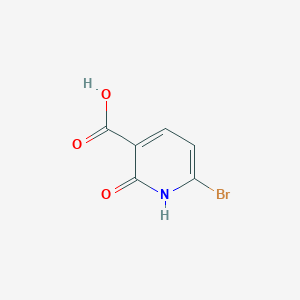
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2879651.png)